molecular formula C26H32N4O2 B5000090 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B5000090
M. Wt: 432.6 g/mol
InChI Key: QLYPNLBRRSSBEH-UHFFFAOYSA-N
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Description

The compound “N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of this compound involves reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was characterized by single crystal XRD analysis .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly include H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-aminoantipyrine with benzoylisothiocynate .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-20-23(19-28-29(20)2)18-27-26(31)22-8-10-24(11-9-22)32-25-13-16-30(17-14-25)15-12-21-6-4-3-5-7-21/h3-11,19,25H,12-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYPNLBRRSSBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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